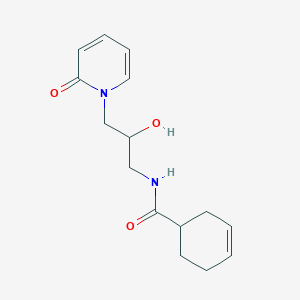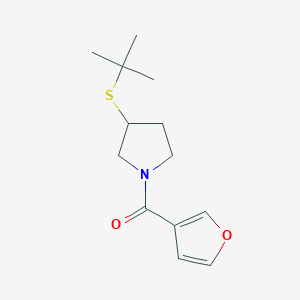
(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, often involves the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile . The regio- and stereoselectivity of the reaction are determined by the nature of the 1,3-dipole and the dipolarophile . Molecular Structure Analysis
The pyrrolidine ring, a key component of(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, is a five-membered nitrogen heterocycle . The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Chemical Reactions Analysis
The pyrrolidine ring in(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone can be synthesized from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Applications De Recherche Scientifique
Synthesis Techniques
- Polysubstituted Furans Synthesis : A novel catalyst-free, one-pot synthesis method for polysubstituted furans has been developed. This technique uses a multicomponent reaction involving similar compounds and achieves efficient synthesis (Damavandi, Sandaroos, & Pashirzad, 2012).
- One-Pot Synthesis Approach : An efficient one-pot synthetic procedure for similar pyrrole derivatives, highlighting the economical synthesis of such compounds, has been established (Kaur & Kumar, 2018).
Chemical Structure and Interactions
- 3-Methylthio-Substituted Derivatives Synthesis : The synthesis of 3-methylthio-substituted furans, pyrroles, and related derivatives has been described, offering insights into the synthesis process and structural modifications of similar compounds (Yin et al., 2008).
- Planarity of Substituted Pyrrole and Furan Rings : A study on the planarity of substituted pyrrole and furan rings in similar chemical structures provides insights into the structural characteristics of these compounds (Dazie et al., 2017).
Biological Applications and Evaluations
- Biological Evaluation of Derivatives : Synthesized pyrazoline and pyridinyl methanone derivatives, including compounds with furan elements, have been evaluated for antiinflammatory and antibacterial activities, showcasing the potential biological applications of similar compounds (Ravula et al., 2016).
- Antimicrobial Activities : Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from similar compounds have been synthesized and tested for antimicrobial activities, highlighting the potential drug applications of these derivatives (Singh, Singh, & Bhanuka, 2016).
Material Science and Chemistry
- Conducting Organic Copolymers : Research on the synthesis and electrochemical polymerization of derivatives, including furan and pyrrole compounds, sheds light on the development of electronically conducting organic copolymers, significant for material science applications (Schweiger et al., 2000).
Orientations Futures
The pyrrolidine ring, a key component of (3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that (3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone and similar compounds could have significant potential in future drug discovery efforts .
Propriétés
IUPAC Name |
(3-tert-butylsulfanylpyrrolidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)17-11-4-6-14(8-11)12(15)10-5-7-16-9-10/h5,7,9,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZZFPFIODGKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

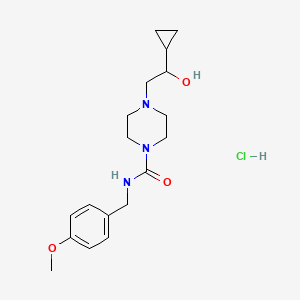
![1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B2997461.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)
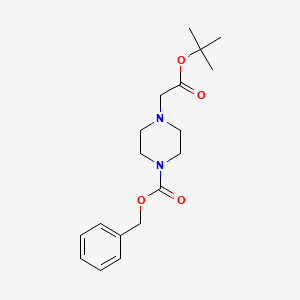
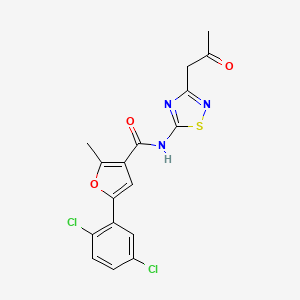
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2997468.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)
![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)
![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)
![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)
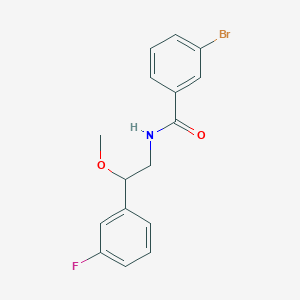
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)
